Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 159874-20-1
VCID: VC21296487
InChI: InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-9-11-20(12-10-15)17(22)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol

Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

CAS No.: 159874-20-1

Cat. No.: VC21296487

Molecular Formula: C18H26N2O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate - 159874-20-1

CAS No. 159874-20-1
Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
IUPAC Name benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-9-11-20(12-10-15)17(22)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
Standard InChI Key ZMCNVANCFSRGFA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a chemical compound with the CAS number 159874-20-1. It is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. This compound features a benzyl group attached to a piperidine ring, which is further modified with a tert-butoxycarbonyl (Boc) protecting group on the amino function and a carboxylate group.

Chemical Stability

The compound is stable under normal conditions but may degrade upon exposure to moisture or high temperatures due to the presence of the tert-butoxycarbonyl group, which is sensitive to acidic conditions.

Synthesis Methods

Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate can be synthesized through a multi-step process involving the protection of the amino group with a Boc group, followed by the introduction of the benzyl and carboxylate groups. The specific conditions and reagents used can vary depending on the desired yield and purity.

Applications in Organic Synthesis

This compound is a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The Boc protecting group allows for selective deprotection under acidic conditions, while the benzyl group can be removed under hydrogenation conditions. These features make it useful for constructing complex molecules with specific functional groups.

Research Findings and Patents

Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate has been involved in several patent applications related to its use in synthesizing pharmaceutical compounds. The compound's structure and derivatives are often explored for their potential biological activities, such as anti-inflammatory or neuroprotective effects.

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